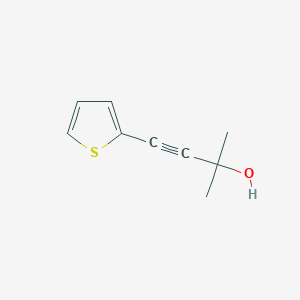
3-(2,2,2-Trifluoroethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethylamino)benzoic acid, also known as TFEBA, is a chemical compound that has gained significant interest in the scientific community due to its various applications in research and industries. It has a molecular formula of C9H8F3NO2 and a molecular weight of 219.163 .
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethylamino)benzoic acid consists of a benzoic acid group attached to a trifluoroethylamino group. The trifluoroethylamino group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,2,2-Trifluoroethylamino)benzoic acid include a predicted density of 1.420±0.06 g/cm3 and a predicted boiling point of 322.7±42.0 °C .
Applications De Recherche Scientifique
Understanding Degradation and Stability
Nitisinone, a compound related to 3-(2,2,2-Trifluoroethylamino)benzoic acid, has been studied for its degradation processes and stability under various conditions. Research has identified two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both of which exhibit considerable stability. This understanding contributes to better assessing the medical applications and environmental impacts of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Benzoic Acid in Gut Function Regulation
Separately, benzoic acid, a simpler analogue, has been found to regulate gut functions, suggesting that derivatives like 3-(2,2,2-Trifluoroethylamino)benzoic acid could potentially have similar biological activities. Appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration can harm gut health (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetic Analysis of Benzoic Acid
A pharmacokinetic analysis of benzoic acid across species provides insights that could be extrapolated to understand the behavior of 3-(2,2,2-Trifluoroethylamino)benzoic acid in biological systems. This analysis aids in assessing dietary exposures and the pharmacokinetic component of interspecies uncertainty factors, crucial for evaluating safety and efficacy (Hoffman & Hanneman, 2017).
Salicylic Acid Derivatives and Medical Applications
Research into salicylic acid derivatives has highlighted their potential in medical applications, such as anti-inflammatory and analgesic effects. This line of investigation indicates that similar structures, including 3-(2,2,2-Trifluoroethylamino)benzoic acid, may offer new avenues for drug development and therapeutic uses (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . It’s important to handle 3-(2,2,2-Trifluoroethylamino)benzoic acid with care, using appropriate personal protective equipment and following safe laboratory practices.
Orientations Futures
While specific future directions for 3-(2,2,2-Trifluoroethylamino)benzoic acid are not available, benzoic acid derivatives are of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. They could be further developed into inhibitors of various diseases .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJPZDKCNGWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)






![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)
